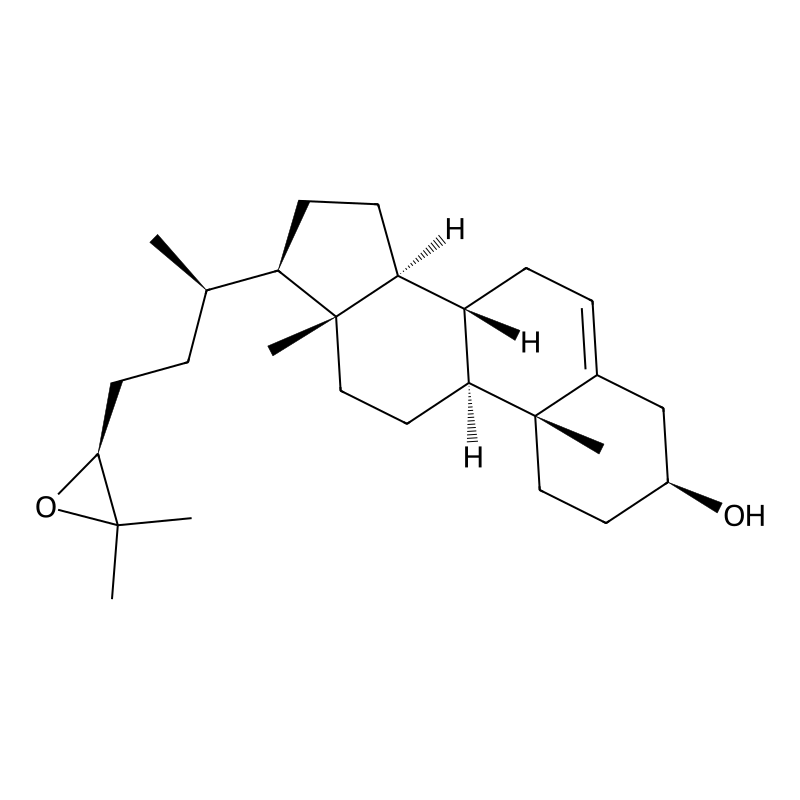(24S,25)-epoxycholesterol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biosynthesis and Metabolism
24,25-Epoxy-cholesterol is formed as a byproduct during cholesterol biosynthesis, a complex series of chemical reactions in the body's cells. It arises through an alternative pathway involving the enzyme oxidosqualene cyclase []. Research suggests 24,25-epoxy-cholesterol may act as a regulator of cholesterol homeostasis, influencing cholesterol production and metabolism [].
Potential Roles in Cellular Processes
Studies suggest 24,25-epoxy-cholesterol might be involved in various cellular processes, including:
- Liver X receptor (LXR) activation: 24,25-Epoxy-cholesterol has been identified as a potential LXR agonist, meaning it can activate LXRs, which are transcription factors regulating genes involved in cholesterol efflux (movement out of cells) and cholesterol uptake [, ].
- Dopamine neuron differentiation: Research indicates that 24,25-epoxy-cholesterol may play a role in the development and differentiation of dopamine neurons in the brain [].
- Anti-inflammatory effects: Some studies suggest that 24,25-epoxy-cholesterol might exhibit anti-inflammatory properties by suppressing the production of inflammatory mediators [].
(24S,25)-epoxycholesterol, also known as 24(S),25-epoxycholesterol, is a bioactive oxysterol derived from cholesterol through the mevalonate pathway. It is characterized by the oxidation of the double bond between the 24th and 25th carbon atoms of the cholesterol molecule, resulting in a three-dimensional structure that plays significant roles in cellular functions. This compound is notable for its involvement in cholesterol homeostasis and has been identified as a potent activator of liver X receptors, which are crucial for lipid metabolism regulation .
24,25-EC acts through various mechanisms depending on the cellular context:
- LXR activation: By binding to LXRs, 24,25-EC can influence cholesterol efflux (removal) from cells and regulate genes involved in inflammation [, ].
- Inhibition of cholesterol synthesis: 24,25-EC may act as a negative feedback regulator by inhibiting the conversion of desmosterol to cholesterol, thereby maintaining cholesterol homeostasis [].
- Dopaminergic neuron differentiation: In the developing brain, 24,25-EC is thought to promote the differentiation of stem cells into dopaminergic neurons [].
The synthesis of (24S,25)-epoxycholesterol occurs via a shunt in the mevalonate pathway, which is primarily responsible for cholesterol biosynthesis. The compound can be formed from desmosterol, where the double bond at positions 24 and 25 is oxidized. This reaction is catalyzed by specific enzymes within the pathway, leading to the production of (24S,25)-epoxycholesterol alongside cholesterol itself. The compound can also undergo further transformations, including hydrolysis and oxidation reactions that modify its structure and biological activity .
(24S,25)-epoxycholesterol exhibits several biological activities:
- Cholesterol Homeostasis: It plays a critical role in regulating cholesterol levels within cells by inhibiting cholesterol synthesis and promoting cholesterol efflux through upregulation of ATP-binding cassette transporter A1 (ABCA1) genes .
- Neurogenesis: Recent studies have shown that it promotes midbrain dopaminergic neurogenesis in an LXR-dependent manner, suggesting potential applications in neurodegenerative diseases .
- Regulatory Functions: The compound has been found to suppress sterol regulatory element-binding protein processing, thereby affecting lipid metabolism and cellular responses to sterols .
The synthesis of (24S,25)-epoxycholesterol can be achieved through various methods:
- From Cholesterol: Utilizing enzymatic oxidation processes to convert cholesterol directly into (24S,25)-epoxycholesterol.
- From Desmosterol: The oxidation of desmosterol serves as a more efficient route due to its structural similarity to cholesterol.
- Chemical Synthesis: Laboratory methods have been developed that involve multi-step
(24S,25)-epoxycholesterol has several applications in research and potential therapeutic contexts:
- Cholesterol Regulation Studies: Its role in cholesterol metabolism makes it a valuable compound for studying lipid homeostasis.
- Neurodegenerative Disease Research: Given its neurogenic properties, it may offer insights into treatments for diseases like Alzheimer's and Parkinson's.
- Liver X Receptor Agonist: As an activator of liver X receptors, it is being explored for its potential in managing dyslipidemia and related metabolic disorders .
Interaction studies involving (24S,25)-epoxycholesterol have focused on its effects on various cellular pathways:
- Cholesterol Synthesis Pathway: Research indicates that increased levels of cholesterol lead to decreased synthesis of (24S,25)-epoxycholesterol, highlighting a feedback mechanism that regulates both compounds simultaneously .
- Liver X Receptor Activation: The compound's ability to activate liver X receptors has been linked to changes in gene expression related to lipid metabolism and inflammation .
Several compounds share structural similarities with (24S,25)-epoxycholesterol. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 24-Hydroxycholesterol | Hydroxyl group at position 24 | Regulates cholesterol metabolism; LXR agonist |
| 27-Hydroxycholesterol | Hydroxyl group at position 27 | Involved in cholesterol turnover; LXR agonist |
| 7-Ketocholesterol | Ketone group at position 7 | Implicated in neurodegenerative diseases |
| 22-Hydroxycholesterol | Hydroxyl group at position 22 | Modulates immune responses; LXR agonist |
Uniqueness of (24S,25)-epoxycholesterol
(24S,25)-epoxycholesterol is unique due to its specific structural modification (the epoxide formation) that distinctly influences its biological activity compared to other oxysterols. Its dual role in both promoting neurogenesis and regulating cholesterol homeostasis sets it apart from similar compounds that may not exhibit such diverse functionalities .
(24S,25)-epoxycholesterol is a 3beta-hydroxy-Delta(5)-steroid that is structurally similar to desmosterol, except that the double bond at position 24-25 has been oxidized to form an epoxide (specifically, the 24S diastereoisomer). Its chemical formula is C27H44O2 with a molecular weight of 400.6 g/mol. As an oxysterol, it belongs to a class of 27-carbon molecules derived from or structurally similar to cholesterol but containing additional oxygen functionalities.
The compound is also known by several synonyms including:
- 24(S),25-Epoxycholesterol
- 24,25-epoxy-cholesterol
- (24S,25)-epoxycholesterol
- 24S,25-epoxy-cholest-5-en-3beta-ol
The epoxide group at positions 24 and 25 is critical for its biological activity, particularly its ability to function as a liver X receptor ligand and regulator of cholesterol metabolism.







